2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide
Description
The compound 2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide features a 1,3-thiazole core substituted with a 4-(trifluoromethyl)phenyl group at position 2 and a 4-methoxyphenyl acetamide moiety linked via an ethyl chain. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-28-18-8-2-14(3-9-18)12-19(27)25-11-10-17-13-29-20(26-17)15-4-6-16(7-5-15)21(22,23)24/h2-9,13H,10-12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHLCJCTUAEAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molar Mass : 395.44 g/mol
Structural Features
The compound features:
- A thiazole ring , which is known for its significance in medicinal chemistry.
- A trifluoromethyl group , which often enhances lipophilicity and biological activity.
- A methoxyphenyl group , contributing to its potential pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of the compound, particularly against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC (µg/mL) | Reference |
|---|---|---|
| A549 (lung adenocarcinoma) | 1.61 ± 1.92 | |
| Jurkat (T-cell leukemia) | 1.98 ± 1.22 | |
| HeLa (cervical cancer) | 200 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Bcl-2 : The thiazole moiety is crucial for the interaction with Bcl-2 proteins, which are pivotal in regulating apoptosis in cancer cells .
- Hydrophobic interactions : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts, indicating a non-polar interaction mechanism with target proteins .
Structure-Activity Relationship (SAR)
Research indicates that specific structural modifications significantly influence the biological activity of similar compounds:
- The presence of electron-donating groups such as methyl or methoxy at specific positions on the phenyl ring enhances cytotoxicity.
- Substitutions on the thiazole ring also play a critical role; for example, replacing certain groups can lead to increased selectivity against cancer cell lines .
Study 1: Anticancer Efficacy
A study conducted by Evren et al. (2019) synthesized novel derivatives based on thiazole and evaluated their anticancer activity against NIH/3T3 and A549 cell lines. The results indicated that compounds with similar structures to This compound demonstrated significant cytotoxicity with IC values comparable to established chemotherapeutics .
Study 2: Mechanistic Insights
Another investigation focused on the molecular dynamics of thiazole-containing compounds and their interaction with Bcl-2 proteins. The study revealed that modifications leading to increased hydrophobicity resulted in enhanced binding affinity and subsequent apoptosis induction in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
Heterocycle Core: The target compound’s 1,3-thiazole core is shared with Mirabegron () and compounds. Thiazoles are known for hydrogen-bonding capacity via sulfur and nitrogen atoms, which may enhance receptor interactions compared to triazoles (e.g., ) .
Substituent Effects: The trifluoromethyl group (CF3) in the target compound is strongly electron-withdrawing, likely improving metabolic stability and lipophilicity compared to methoxy (OCH3) or amino (NH2) groups in analogs () . The 4-methoxyphenyl acetamide moiety may enhance solubility relative to non-polar substituents (e.g., ’s fluoroanilino group) .
Biological Activity Trends: Thiazole derivatives with arylpiperazine substituents () show antifungal activity, suggesting the target compound’s trifluoromethyl group could similarly enhance antimicrobial potency .
Physicochemical and Pharmacokinetic Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
